molecular formula C21H17NO4 B1628539 4'-Benzyloxycarbonylamino-biphenyl-4-carboxylic acid CAS No. 778601-54-0

4'-Benzyloxycarbonylamino-biphenyl-4-carboxylic acid

Cat. No.: B1628539
CAS No.: 778601-54-0
M. Wt: 347.4 g/mol
InChI Key: VCMKEYFWDQMGOJ-UHFFFAOYSA-N
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Description

4'-Benzyloxycarbonylamino-biphenyl-4-carboxylic acid is a chemical compound with significant potential in scientific research and industrial applications. This compound is characterized by its unique structure, which includes a biphenyl core with a benzyloxycarbonylamino group and a carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Benzyloxycarbonylamino-biphenyl-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the coupling of biphenyl-4-carboxylic acid with benzyloxycarbonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or dimethylformamide, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: 4'-Benzyloxycarbonylamino-biphenyl-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding simpler biphenyl derivatives.

  • Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid, under acidic or neutral conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Electrophiles like bromine or nitric acid, often in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Biphenyl derivatives with reduced functional groups.

  • Substitution: Halogenated biphenyls, nitro-substituted biphenyls, etc.

Scientific Research Applications

4'-Benzyloxycarbonylamino-biphenyl-4-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biochemical assays to study enzyme activities and binding interactions.

  • Medicine: It has potential as a precursor for the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: Its derivatives can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4'-Benzyloxycarbonylamino-biphenyl-4-carboxylic acid exerts its effects depends on its specific application. For instance, in biochemical assays, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

4'-Benzyloxycarbonylamino-biphenyl-4-carboxylic acid is unique due to its specific functional groups and structural features. Similar compounds include:

  • Biphenyl-4-carboxylic acid: Lacks the benzyloxycarbonylamino group.

  • Benzyloxycarbonyl chloride: Does not contain the biphenyl core or carboxylic acid group.

  • 4'-Aminobiphenyl-4-carboxylic acid: Contains an amino group instead of the benzyloxycarbonyl group.

Properties

IUPAC Name

4-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c23-20(24)18-8-6-16(7-9-18)17-10-12-19(13-11-17)22-21(25)26-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMKEYFWDQMGOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585715
Record name 4'-{[(Benzyloxy)carbonyl]amino}[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778601-54-0
Record name 4'-{[(Benzyloxy)carbonyl]amino}[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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